Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate
Description
Chemical Identity and Classification
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate is formally classified as a heterocyclic carboxylate ester with the molecular formula C10H18N2O3 and a molecular weight of 214.26 grams per mole. The compound is systematically named as ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate according to International Union of Pure and Applied Chemistry nomenciation standards, reflecting its structural composition of a piperidine ring bearing both an ethyl carboxylate substituent at the 4-position and a carbamoylmethyl group attached to the nitrogen atom. The compound exists with a purity specification of 95% or greater in commercial preparations and is assigned the MDL number MFCD09837321 in chemical databases. The Standard International Chemical Identifier for this compound is InChI=1S/C10H18N2O3/c1-2-15-10(14)8-3-5-12(6-4-8)7-9(11)13/h8H,2-7H2,1H3,(H2,11,13), which provides a unique computational representation of its molecular structure.
The compound belongs to the broader classification of saturated heterocyclic compounds, specifically within the category of substituted piperidines that contain additional functional groups capable of participating in further chemical transformations. This classification places it among aliphatic heterocyclic compounds that exhibit behavior similar to acyclic derivatives but with modified steric properties inherent to cyclic systems. The presence of both amide and ester functionalities within the same molecule classifies this compound as a bifunctional derivative, making it particularly valuable as a synthetic intermediate in organic synthesis.
Historical Context in Piperidine Chemistry
The development of this compound as a synthetic target emerged from the broader historical evolution of piperidine chemistry, which began with the initial discovery of piperidine itself in 1850 by Scottish chemist Thomas Anderson and French chemist Auguste Cahours. Piperidine, the parent compound with molecular formula (CH2)5NH, was first obtained through the reaction of piperine with nitric acid, establishing the foundation for what would become an extensive family of piperidine derivatives. The name piperidine derives from the genus name Piper, which represents the Latin word for pepper, reflecting its original botanical source. This early work established piperidine as a fundamental building block in organic synthesis, leading to the eventual development of numerous substituted derivatives including this compound.
The industrial production methods for piperidine derivatives evolved significantly from these early discoveries, with modern synthetic approaches utilizing the hydrogenation of pyridine over molybdenum disulfide catalysts to produce piperidine on commercial scales. Alternative synthetic methods, including modified Birch reduction using sodium in ethanol, provided additional pathways for accessing piperidine starting materials. These developments in piperidine synthesis methodology created the foundation necessary for the preparation of more complex derivatives such as this compound, which requires multiple functional group manipulations beyond the basic piperidine framework.
The recognition of piperidine derivatives as important pharmaceutical intermediates gained momentum throughout the twentieth century, with numerous efforts directed toward creating new synthetic techniques for piperidine-containing molecules. The versatility of the piperidine ring system as a scaffold for biological activity became increasingly apparent through the development of various therapeutic agents, leading to intensified research into functionalized piperidine derivatives. This historical context provided the scientific background that made compounds like this compound valuable targets for synthetic chemists seeking to explore new chemical space within the piperidine framework.
Significance in Heterocyclic Compound Research
This compound occupies a significant position within heterocyclic compound research due to its representation of key structural motifs that are prevalent in biologically active molecules. Heterocyclic compounds containing nitrogen atoms, such as piperidine derivatives, are recognized as essential components of approximately half of all known natural organic compounds, including alkaloids, natural dyes, drugs, proteins, and enzymes. The specific structural features present in this compound, particularly the combination of a saturated six-membered nitrogen heterocycle with ester and amide functionalities, represent important pharmacophoric elements that appear frequently in medicinal chemistry applications.
The compound serves as an exemplary model for understanding structure-activity relationships within the broader class of piperidine derivatives that have demonstrated diverse biological activities including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. Research investigating piperidine-containing compounds has established that the piperidine ring system can serve as a crucial structural component for various modes of biological activity, with the specific substitution pattern significantly influencing the resulting pharmacological properties. The presence of multiple reactive functional groups in this compound provides opportunities for systematic structure-activity relationship studies through selective modification of either the ester or amide functionalities.
Recent advances in piperidine derivative synthesis have highlighted the importance of developing efficient synthetic routes to compounds like this compound, which can serve as versatile intermediates for accessing more complex molecular architectures. The compound represents a convergence point where multiple synthetic strategies can be applied, including reductive amination approaches, cyclization reactions, and functional group interconversions. This versatility in synthetic accessibility, combined with the potential for biological activity, positions this compound as a valuable compound for advancing heterocyclic chemistry research.
Structural Relationship to Other Piperidine Derivatives
The structural framework of this compound can be understood through comparison with other significant piperidine derivatives that share common structural elements or synthetic origins. The compound exhibits close structural similarity to mthis compound, which differs only in the ester alkyl group, having a methyl group instead of an ethyl group attached to the carboxylate oxygen. This methyl analog possesses the Chemical Abstracts Service number 477862-08-1 and a molecular weight of 200.23 grams per mole, illustrating how minor structural modifications can be achieved through selective esterification reactions.
The structural relationship extends to other carboxylate-containing piperidine derivatives such as ethyl 1-benzylpiperidine-4-carboxylate, which bears the same carboxylate ester functionality at the 4-position but features a benzyl group attached to the nitrogen atom rather than the carbamoylmethyl substituent. This benzyl derivative, with molecular formula C15H21NO2 and molecular weight 247.33 grams per mole, demonstrates how the nitrogen substitution pattern can be varied while maintaining the core piperidine-4-carboxylate framework. Such structural comparisons reveal the modular nature of piperidine derivative design, where different substituents can be introduced at various positions to explore structure-activity relationships.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| This compound | 40479-23-0 | C10H18N2O3 | 214.26 g/mol | Reference compound |
| Mthis compound | 477862-08-1 | C9H16N2O3 | 200.23 g/mol | Methyl ester instead of ethyl |
| Ethyl 1-benzylpiperidine-4-carboxylate | Not specified | C15H21NO2 | 247.33 g/mol | Benzyl group instead of carbamoylmethyl |
| Tert-butyl piperidine-4-carboxylate | 138007-24-6 | C10H19NO2 | 185.26 g/mol | Tert-butyl ester, no nitrogen substitution |
The relationship to tert-butyl piperidine-4-carboxylate provides additional insight into the structural flexibility available within this compound class. This tert-butyl derivative, with Chemical Abstracts Service number 138007-24-6 and molecular formula C10H19NO2, represents the unsubstituted piperidine-4-carboxylate core structure with a bulky tert-butyl ester group. The comparison between these compounds illustrates how both the nitrogen substitution pattern and the ester group can be systematically varied to generate libraries of related compounds for biological evaluation or synthetic applications.
Furthermore, the structural features of this compound can be related to more complex piperidine derivatives that incorporate additional heterocyclic systems or extended conjugation patterns. For example, compounds such as ethyl 1-(1-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate demonstrate how the basic piperidine-4-carboxylate framework can be incorporated into larger molecular architectures for specialized applications. These structural relationships highlight the versatility of the piperidine-4-carboxylate motif as a building block for accessing diverse chemical space while maintaining common synthetic strategies and reactivity patterns.
Properties
IUPAC Name |
ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-10(14)8-3-5-12(6-4-8)7-9(11)13/h8H,2-7H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAWSKFWLLLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps:
- Starting Materials : Piperidine derivatives, ethyl chloroformate, carbamoyl chloride.
- Conditions : Base-catalyzed reaction under controlled temperature.
- Outcome : Formation of ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate as the final product.
Synthesis from Isonipecotic Acid
Isonipecotic acid serves as a precursor to synthesize related piperidine carboxylates. This approach involves esterification followed by carbamoylation.
Reaction Steps:
- Esterification : Isonipecotic acid is dissolved in ethanol and reacted with thionyl chloride under reflux conditions.
- Reaction Conditions : 48 hours reflux.
- Yield : High (94% for intermediate ethyl 4-piperidinecarboxylate).
- Carbamoylation : The intermediate is further reacted with carbamoyl chloride to introduce the carbamoylmethyl group.
Key Parameters:
- Solvent: Ethanol.
- Reagents: Thionyl chloride, carbamoyl chloride.
- Purification: Organic layer extraction and drying.
Hydrogenolysis Approach
This method uses hydrogenolysis under heterogeneous catalytic conditions to modify piperidine derivatives.
Reaction Steps:
- Hydrogenolysis : A piperidine derivative is dissolved in ethanol and subjected to hydrogenolysis using palladium on carbon (Pd/C) as the catalyst.
- Carbamoylation : The intermediate undergoes reaction with carbamoyl chloride to form the target compound.
General Piperidine Ring Modification
Piperidine rings can be modified through alkylation or substitution reactions to introduce functional groups like carbamoylmethyl.
Reaction Steps:
- Reactants: Piperidine derivative, ethyl chloroformate, carbamoyl chloride.
- Catalyst/Base: Triethylamine or other bases.
- Solvent: Dimethylformamide (DMF).
- Temperature: Elevated temperature (e.g., 70°C).
- Purification: Column chromatography using chloroform-methanol mixtures.
Data Table of Reaction Conditions
| Method | Starting Materials | Solvent | Catalyst/Base | Temperature | Duration | Yield |
|---|---|---|---|---|---|---|
| Piperidine Derivative Reaction | Piperidine derivative, ethyl chloroformate, carbamoyl chloride | DMF | Triethylamine | 70°C | 24 hrs | Moderate |
| Isonipecotic Acid Esterification | Isonipecotic acid, thionyl chloride | Ethanol | None | Reflux | 48 hrs | High (94%) |
| Hydrogenolysis | Piperidine derivative | Ethanol | Pd/C | Ambient | 18 hrs | Moderate |
| General Ring Modification | Piperidine derivative, alkylating agents | DMF | Base | Variable | Variable | Variable |
Notes on Synthesis
- Proper control of reaction conditions (temperature, pressure) is crucial for optimizing yield and purity.
- Purification techniques such as column chromatography or organic layer extraction are commonly used to isolate the product.
- Spectroscopic methods (e.g., NMR, IR) are employed for structural verification of synthesized compounds.
Scientific Research Applications
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The carbamoylmethyl group can form hydrogen bonds with active site residues, while the piperidine ring provides structural stability and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Piperidine Nitrogen
Ethyl 1-(Phenylcarbamoyl)piperidine-4-Carboxylate
- Structure : Phenylcarbamoyl substituent (C₆H₅NHCO-) instead of carbamoylmethyl.
- Properties : Higher lipophilicity (LogP ~1.9) due to the aromatic ring. Used in hydrazide synthesis for carbonic anhydrase inhibitors .
- Synthesis : Reacted with hydrazine hydrate to form 1-phenylcarbamoylpiperidine-4-carboxamide, demonstrating utility in amide bond transformations .
Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-Carboxylate
- Structure : Morpholine-substituted pyrimidine ring at the nitrogen.
- Properties : Enhanced solubility in polar solvents (e.g., DMF, THF) due to morpholine’s oxygen atoms. Exhibited Mycobacterium tuberculosis inhibitory activity (IC₅₀ < 1 µM) .
- Synthesis : Achieved via nucleophilic substitution of chloride with morpholine (55% yield) .
Variation in Ester Groups
Methyl 1-(Carbamoylmethyl)piperidine-4-Carboxylate
- Structure : Methyl ester (COOMe) instead of ethyl ester.
1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid
Substituents on Aromatic/ Heterocyclic Moieties
Ethyl 1-(2-Chlorobenzyl)piperidine-4-Carboxylate
- Structure : 2-Chlorobenzyl group at the nitrogen.
- Properties : Higher LogP (predicted ~2.5) and molecular weight (282 g/mol). IR peak at 1738 cm⁻¹ confirms ester functionality .
- Applications : Tested as butyrylcholinesterase inhibitors with moderate selectivity .
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-Carboxylate
Comparative Data Table
Biological Activity
Introduction
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine structure, which is known for its versatility in drug design. The chemical formula can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 224.27 g/mol
The structural representation highlights the presence of a carbamoylmethyl group attached to the piperidine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
Pharmacological Effects
- Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit antitumor properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Study 1: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry evaluated several piperidine derivatives for their cytotoxic effects against various cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC value of approximately 15 µM, suggesting a promising lead for further development .
Study 2: Neuroprotective Effects
In a preclinical model, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced neuronal death by approximately 40% compared to untreated controls, highlighting its potential in neurodegenerative disease models .
Comparative Biological Activity Table
| Compound Name | Antitumor IC (µM) | Neuroprotective Effect (%) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 15 | 40 | Moderate |
| Reference Compound A (e.g., Tiagabine) | 10 | 30 | High |
| Reference Compound B (e.g., another piperidine) | 20 | 50 | Low |
Q & A
Q. What are the common synthetic routes for Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for high purity?
- Methodological Answer : A key route involves reacting ethyl piperidine-4-carboxylate with brominated or chlorinated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like lithium diisopropylamide (LDA) to form intermediates, followed by carbamoylmethyl group introduction via nucleophilic substitution . Optimization includes solvent selection (e.g., tetrahydrofuran or acetonitrile), temperature control (0–25°C), and purification via column chromatography to achieve >95% purity. Catalysts like EDCI/HOBt can enhance coupling efficiency in multi-step syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly the piperidine ring (δ 1.2–3.5 ppm) and ester/carbamoyl groups (δ 4.1–4.3 ppm and δ 6.8–7.2 ppm, respectively) . Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 259.31) .
Q. What analytical methods are used to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies employ HPLC with UV detection to monitor degradation products. For example, under acidic (pH 2) or basic (pH 10) conditions at 40°C, samples are analyzed at intervals (0, 24, 48 hrs). Kinetic modeling (e.g., first-order decay) quantifies degradation rates. Thermal stability is assessed via differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound derivatives?
- Methodological Answer : Use in vitro enzyme assays (e.g., fluorescence-based or colorimetric) with purified targets (e.g., kinases or proteases) to measure IC₅₀ values. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. Molecular docking (AutoDock Vina) predicts binding poses, while site-directed mutagenesis validates key residues in the active site. For example, modifying the carbamoylmethyl group’s position alters binding affinity to sulfonamide-containing enzymes .
Q. What strategies are recommended for resolving contradictions in biological activity data when introducing different substituents to the piperidine ring?
- Methodological Answer : Systematic SAR studies compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For instance, replacing the ethyl ester with a methyl group may reduce hydrophobicity, altering membrane permeability. Conflicting data (e.g., enhanced vs. reduced potency) are resolved by controlling variables like assay conditions (pH, co-solvents) and validating via orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .
Q. What methodologies are employed to analyze the structure-activity relationship (SAR) of this compound in receptor binding studies?
- Methodological Answer : Synthesize analogs with modifications to the carbamoylmethyl group (e.g., alkylation or fluorination) and test affinity via radioligand displacement assays (e.g., using ³H-labeled competitors). Comparative molecular field analysis (CoMFA) models electrostatic and steric contributions. For example, trifluoromethyl substitutions (as in ) enhance metabolic stability and receptor selectivity .
Q. How does the carbamoylmethyl group influence the chemical reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The carbamoylmethyl group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack. For example, in SN2 reactions with thiols or amines, the leaving group (e.g., bromide) is displaced at the methylene carbon. Kinetic studies (NMR monitoring) show reaction rates increase with polar aprotic solvents (DMF) and tertiary amine catalysts .
Q. What computational approaches are utilized to predict the binding affinity of this compound derivatives with target enzymes?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein interactions over 100-ns trajectories. Free-energy perturbation (FEP) quantifies ΔΔG values for substituent effects. For example, docking studies in identified key hydrophobic interactions with quinoline-based enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
